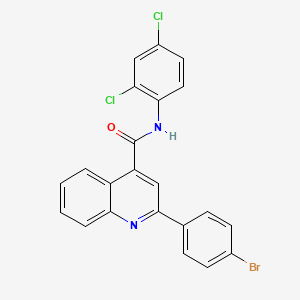
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide, also known as BDF-520, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that regulates a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. BDF-520 has been shown to inhibit CK2 activity in vitro and in vivo, and has potential applications in cancer therapy and other diseases.
Mecanismo De Acción
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents CK2 from phosphorylating its target proteins, which can lead to a variety of cellular effects.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects and to protect against neurodegeneration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide in lab experiments is its high potency and selectivity for CK2. This allows researchers to specifically target CK2 activity without affecting other cellular processes. However, one limitation of using 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide and CK2. One area of interest is the development of more potent and selective CK2 inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of the role of CK2 in various disease processes, including cancer, inflammation, and neurodegeneration. Additionally, the development of targeted drug delivery systems for 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide could improve its efficacy and reduce potential side effects.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has been used in a number of scientific studies to investigate the role of CK2 in cellular processes and disease. For example, 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy. 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has also been shown to have potential applications in the treatment of inflammatory diseases and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrCl2N2O/c23-14-7-5-13(6-8-14)21-12-17(16-3-1-2-4-19(16)26-21)22(28)27-20-10-9-15(24)11-18(20)25/h1-12H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQZPDURMPVVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



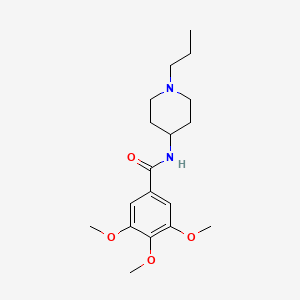
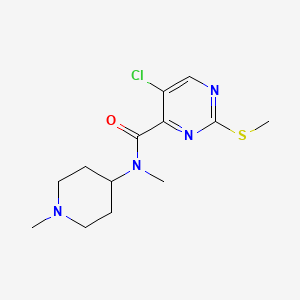
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-ethylphenyl)acetamide](/img/structure/B4733961.png)
![ethyl 4-{[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4733962.png)
![2-cyano-3-(1H-pyrrol-2-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4733964.png)
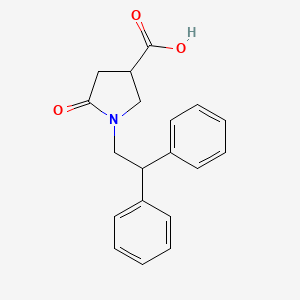
![N'-[4-(aminocarbonyl)phenyl]-N,N-diethylethanediamide](/img/structure/B4733977.png)
![1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4733997.png)
![4-amino-2-(4-morpholinyl)-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4734001.png)
![5-imino-2-(2-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734009.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4734020.png)
![3,4-difluoro-N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4734026.png)
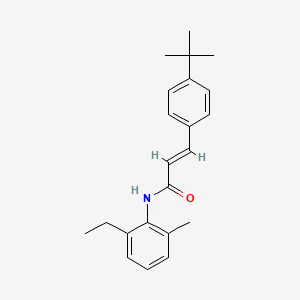
![1-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4734042.png)